molecular formula C17H22N2O4 B4519545 2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine

2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine

Cat. No.: B4519545
M. Wt: 318.4 g/mol
InChI Key: SJXXKWHTMNZGCD-UHFFFAOYSA-N
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Description

2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine is a synthetic organic compound that features a pyridine ring and a trimethoxybenzyl group. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Scientific Research Applications

2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine could have various applications in scientific research:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a ligand in receptor studies.

    Medicine: Exploration as a potential therapeutic agent due to its structural features.

    Industry: Use in the synthesis of specialty chemicals or as an intermediate in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine typically involves the following steps:

    Formation of the pyridinyloxy intermediate: This can be achieved by reacting 2-chloropyridine with a suitable nucleophile under basic conditions.

    Attachment of the ethanamine moiety: The intermediate is then reacted with an appropriate ethanamine derivative.

    Introduction of the trimethoxybenzyl group: This step involves the reaction of the ethanamine intermediate with 3,4,5-trimethoxybenzyl chloride under suitable conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.

    Reduction: Reduction reactions could target the pyridine ring or the benzyl group.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents like sodium hydride or alkyl halides for nucleophilic substitution.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce amines or alcohols.

Mechanism of Action

The mechanism of action for this compound would depend on its specific biological target. Generally, it could interact with enzymes or receptors, modulating their activity. The trimethoxybenzyl group might enhance its binding affinity, while the pyridine ring could facilitate interactions with aromatic residues in proteins.

Comparison with Similar Compounds

Similar Compounds

    2-(2-pyridinyloxy)-N-benzyl ethanamine: Lacks the methoxy groups, potentially altering its biological activity.

    2-(2-pyridinyloxy)-N-(3,4-dimethoxybenzyl)ethanamine: Similar but with fewer methoxy groups, which might affect its solubility and reactivity.

Uniqueness

The presence of the 3,4,5-trimethoxybenzyl group in 2-(2-pyridinyloxy)-N-(3,4,5-trimethoxybenzyl)ethanamine could confer unique properties, such as increased lipophilicity or enhanced binding to certain biological targets, distinguishing it from similar compounds.

Properties

IUPAC Name

2-pyridin-2-yloxy-N-[(3,4,5-trimethoxyphenyl)methyl]ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-20-14-10-13(11-15(21-2)17(14)22-3)12-18-8-9-23-16-6-4-5-7-19-16/h4-7,10-11,18H,8-9,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SJXXKWHTMNZGCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)CNCCOC2=CC=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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